molecular formula C11H18ClF B2391193 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane CAS No. 2287298-35-3

1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane

Cat. No.: B2391193
CAS No.: 2287298-35-3
M. Wt: 204.71
InChI Key: IPTSIDAKZGPGMY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include photochemical transformations and radical exchange processes to introduce the desired functional groups .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved using light-enabled reactions that do not require additional additives or catalysts. This method allows for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to modify the fluoropentyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the fluoropentyl chain.

Scientific Research Applications

1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the chloromethyl and fluoropentyl groups.

    1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only the chloromethyl group.

    3-(5-Fluoropentyl)bicyclo[1.1.1]pentane: A derivative with only the fluoropentyl group.

Uniqueness

1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and fluoropentyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its simpler analogs .

Properties

IUPAC Name

1-(chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClF/c12-9-11-6-10(7-11,8-11)4-2-1-3-5-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTSIDAKZGPGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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